

Technical Guide: Synthesis and Properties of 4-Chloro-2-(methoxymethyl)-N-methylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-(methoxymethyl)-N-methylaniline

CAS No.: 941294-12-8

Cat. No.: B1604493

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Executive Summary

4-Chloro-2-(methoxymethyl)-N-methylaniline is a tri-functionalized aromatic building block characterized by a secondary amine, a benzylic ether, and a halogen substituent. Its structural complexity lies in the orthogonal reactivity of its functional groups, making it a critical scaffold for constructing fused heterocycles or complex pharmacophores found in next-generation acid suppressants.

Chemical Attribute	Specification
CAS Number	941294-12-8
IUPAC Name	4-Chloro-2-(methoxymethyl)-N-methylaniline
Molecular Formula	C ₉ H ₁₂ ClNO
Molecular Weight	185.65 g/mol
SMILES	<chem>CNC1=CC=C(Cl)C=C1COC</chem>
Appearance	Pale yellow to brown viscous oil or low-melting solid

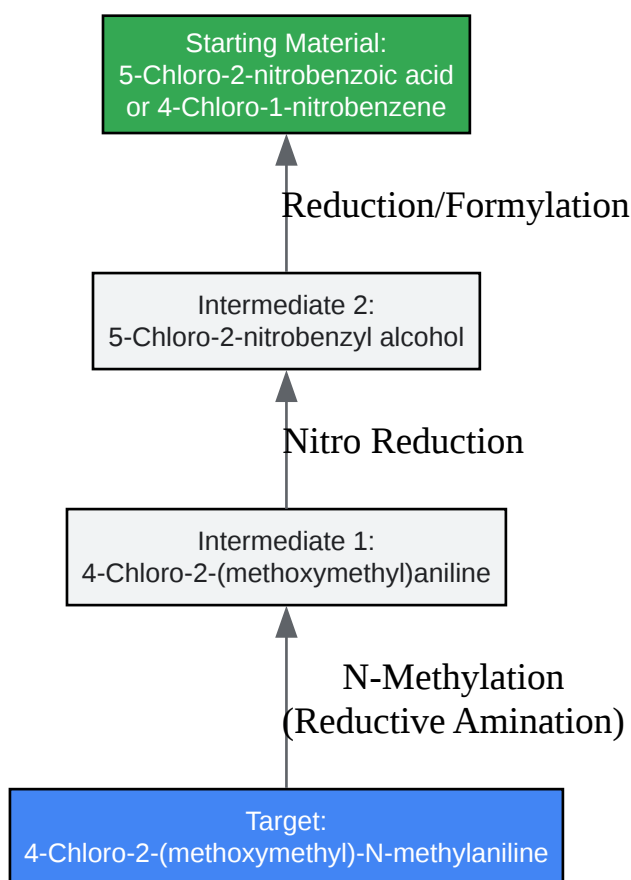
Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthetic route, we apply retrosynthetic disconnection to isolate the most stable precursors. The molecule presents two primary challenges:

- **Selectivity of Methylation:** Differentiating between the oxygen (ether) and nitrogen (amine) methylation sites.
- **Order of Operations:** Introducing the sensitive N-methyl group without over-alkylation (to quaternary ammonium).

Strategic Logic:

- **Disconnection A (C-N Bond):** Implies a reductive amination of the primary aniline.
- **Disconnection B (C-O Bond):** Implies an etherification of a benzyl alcohol.^[1]
- **Precursor Selection:** The most reliable pathway avoids handling the free amino-alcohol, which can self-condense. Therefore, the Nitro-Benzyl Route is preferred for industrial scalability, as the nitro group protects the nitrogen position during the ether formation.



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Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the nitro-intermediate.

Detailed Synthetic Protocols

The following protocols represent the "Gold Standard" methodologies, prioritizing yield and impurity control.

Route A: The Nitro-Benzyl Pathway (High Purity)

This route is recommended for GMP environments due to its stepwise control over impurities.

Step 1: Etherification of 5-Chloro-2-nitrobenzyl alcohol

- Reagents: 5-Chloro-2-nitrobenzyl alcohol, Methyl Iodide (MeI), Sodium Hydride (NaH) or KOH.
- Solvent: THF or DMF (0°C to RT).

- Mechanism: Williamson Ether Synthesis.
- Protocol:
 - Dissolve 5-chloro-2-nitrobenzyl alcohol (1.0 eq) in anhydrous THF.
 - Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Evolution of H₂ gas occurs.
 - Stir for 30 min to ensure alkoxide formation.
 - Add MeI (1.2 eq) dropwise.
 - Warm to room temperature and stir for 4 hours.
 - Quench: Carefully add water. Extract with Ethyl Acetate.[2]
 - Checkpoint: Confirm product 4-chloro-1-(methoxymethyl)-2-nitrobenzene by TLC/NMR.

Step 2: Selective Reduction of the Nitro Group

- Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
- Conditions: Reflux (70-80°C).
- Why Fe/NH₄Cl? This method is chemoselective and avoids hydrogenolysis of the Chloro-substituent (which can occur with Pd/C + H₂).
- Protocol:
 - Suspend the nitro-ether intermediate in EtOH/H₂O (3:1).
 - Add Fe powder (3.0 eq) and NH₄Cl (0.5 eq).
 - Heat to reflux for 2-3 hours.
 - Filter hot through Celite to remove iron oxides.
 - Concentrate filtrate to obtain 4-chloro-2-(methoxymethyl)aniline.

Step 3: N-Methylation (Reductive Amination)

- Reagents: Paraformaldehyde (or Formalin), Sodium Borohydride (NaBH_4) or NaBH_3CN .
- Solvent: Methanol.[3]
- Protocol:
 - Dissolve the aniline from Step 2 in Methanol.
 - Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine/hemiaminal species.
 - Cool to 0°C . Add NaBH_4 (1.5 eq) portion-wise.
 - Critical Control: Monitor reaction closely to prevent over-methylation to the N,N-dimethyl analog.
 - Quench with dilute HCl, neutralize with NaHCO_3 , and extract.

Physicochemical Properties & Characterization

Key Physical Data

Property	Value	Notes
Boiling Point	260.7°C (at 760 mmHg)	Predicted
Density	1.184 g/cm^3	High density due to Cl atom
pKa (Conjugate Acid)	~ 4.11	Weakly basic aniline
LogP	2.39	Moderate lipophilicity
Solubility	DMSO, Methanol, DCM	Insoluble in water

Analytical Fingerprint

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.1-6.6 ppm: Aromatic protons (3H, multiplet). The proton ortho to the amino group will be shielded.

- δ 4.4 ppm: Singlet (2H), Benzylic -CH₂-O-.
- δ 3.4 ppm: Singlet (3H), O-CH₃.
- δ 2.8 ppm: Singlet (3H), N-CH₃.
- δ 4.0-5.0 ppm: Broad singlet (1H), N-H (exchangeable with D₂O).

Process Safety & Handling (MSDS Highlights)

This compound is an aniline derivative and must be handled with strict containment protocols.

- Acute Toxicity: Harmful if swallowed (H302). Potential for methemoglobinemia (characteristic of chloroanilines).
- Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[4]
- Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The benzylic ether is susceptible to oxidation over long periods; the amine is sensitive to light.

References

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- To cite this document: BenchChem. [Technical Guide: Synthesis and Properties of 4-Chloro-2-(methoxymethyl)-N-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604493/docs#technical-guide-synthesis-and-properties-of-4-chloro-2-methoxymethyl-n-methylaniline\]](https://www.benchchem.com/product/b1604493/docs#technical-guide-synthesis-and-properties-of-4-chloro-2-methoxymethyl-n-methylaniline)

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